molecular formula C4H5KO2 B1592911 Potassium methacrylate CAS No. 6900-35-2

Potassium methacrylate

Cat. No. B1592911
CAS RN: 6900-35-2
M. Wt: 124.18 g/mol
InChI Key: LLLCSBYSPJHDJX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium methacrylate (KM) is an alkyl ester of methacrylic acid, a monomer of acrylic acid, that is widely used in the synthesis of polymers and other materials. It is a colorless, odorless, water-soluble liquid with a melting point of -68 to -72 °C and a boiling point of 156 to 158 °C. KM is used in a variety of industrial and scientific applications, including the synthesis of polymers, coatings, adhesives, and other materials. KM is also used in the preparation of various pharmaceuticals, cosmetics, and other products.

Scientific Research Applications

1. Biomedical and Cellular Monitoring

Potassium methacrylate has been utilized in the development of novel platforms for intracellular monitoring. A study by Brasuel et al. (2002) described its use in creating nanosensors, specifically PEBBLEs (Probes Encapsulated By Biologically Localized Embedding), for monitoring key biological components like pH, calcium, and potassium within live cells. This technology offers minimally invasive intracellular monitoring with significant advantages over free dyes or fiber-optic sensors.

2. Drug Delivery Systems

Research on poly(methacrylic acid-co-2-hydroxyethyl methacrylate), involving potassium methacrylate, has been conducted for applications in drug delivery systems. As noted by Garcı́a et al. (2004), these multifunctional polymeric materials are promising for use in controlled drug release, demonstrating Fickian diffusion behavior.

3. Polymer Synthesis and Characterization

A study by Viguier et al. (1982) explored the homogeneous polymerization of methyl methacrylate initiated by potassium salts, highlighting the production of predominantly syndiotactic polymers. Such research demonstrates the significance of potassium methacrylate in polymer science, contributing to advancements in material synthesis and characterization.

4. Ion-Selective Membranes

Research by Heng and Hall (1996) investigated polymers made from glycidyl methacrylate, methyl methacrylate, and n-butyl acrylate for potential use in potassium ion-selective membranes. This research is pivotal in developing materials for selective ion detection and separation, an essential aspect of analytical chemistry.

5. Ion Removal in Waste Management

Potassium iron(III) hexacyanoferrate(II) supported on polymethylmethacrylate has been developed for the removal of various ions, as detailed by Taj et al. (2011). This material shows potential in the sorption of lithium, rubidium, and cesium ions, suggesting its utility in the treatment of nuclear waste solutions.

6. Dental Material Applications

In dentistry, potassium methacrylate is explored for its bonding effects on dental materials. A study by Akazawa et al. (2019) evaluated the bond strength of a self-polymerizing methyl methacrylate resin to zirconia, an important consideration for dental prosthetics and repairs.

properties

IUPAC Name

potassium;2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2.K/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLCSBYSPJHDJX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00884342
Record name 2-Propenoic acid, 2-methyl-, potassium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00884342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium methacrylate

CAS RN

6900-35-2
Record name Potassium methacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006900352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, potassium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 2-methyl-, potassium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00884342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.279
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name POTASSIUM METHACRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z61CR0UZVX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium methacrylate
Reactant of Route 2
Potassium methacrylate
Reactant of Route 3
Reactant of Route 3
Potassium methacrylate
Reactant of Route 4
Potassium methacrylate
Reactant of Route 5
Potassium methacrylate
Reactant of Route 6
Potassium methacrylate

Q & A

Q1: What is the molecular formula and weight of potassium methacrylate?

A1: The molecular formula of potassium methacrylate is C4H5KO2, and its molecular weight is 124.18 g/mol.

Q2: How is potassium methacrylate synthesized?

A2: Potassium methacrylate can be synthesized by reacting 3-chloropropene with potassium cyanide followed by hydrolysis. [] It can also be prepared through the reaction of potassium methacrylate with 3-allyl chloride using dimethyl sulfoxide as the solvent and 4-dimethylaminopyridine and benzoquinone as the catalyst and polymerization inhibitor, respectively. []

Q3: What spectroscopic techniques are used to characterize potassium methacrylate and its copolymers?

A3: Researchers often utilize Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy to characterize potassium methacrylate and its resulting copolymers. IR spectroscopy helps identify characteristic functional groups, while NMR provides information about the polymer's structure and composition. [, , , , , ]

Q4: What are the primary applications of potassium methacrylate?

A4: Potassium methacrylate finds significant use in synthesizing various polymers, including superabsorbent polymers, hydrogels, and liquid crystalline polymers. These polymers have applications in fields such as agriculture, drug delivery, and materials science. [, , , , , ]

Q5: What role does potassium methacrylate play in the synthesis of superabsorbent polymers?

A5: Potassium methacrylate acts as a hydrophilic monomer in the synthesis of superabsorbent polymers. When copolymerized with other monomers like acrylamide, it introduces carboxylate groups into the polymer network. These groups enhance the polymer's water absorption capacity due to their ionic nature. [, , , ]

Q6: How does the concentration of potassium methacrylate affect the properties of hydrogels?

A6: Increasing the concentration of potassium methacrylate in hydrogel synthesis generally leads to higher swelling capacity. This effect is attributed to the increased number of ionic carboxylate groups within the hydrogel structure, promoting greater water uptake. [, ]

Q7: What is the impact of different crosslinking agents on the properties of potassium methacrylate-based hydrogels?

A7: Studies show that the choice of crosslinking agent significantly impacts the characteristics of potassium methacrylate-based hydrogels. For instance, hydrogels crosslinked with diallyl phthalate (DP) exhibit higher swelling percentages compared to those crosslinked with N,N′-methylenebisacrylamide (MBA). [, ]

Q8: How do potassium methacrylate-based polymers behave in different pH environments?

A8: The presence of carboxylate groups in potassium methacrylate-based polymers makes them pH-responsive. They typically exhibit higher swelling in alkaline conditions compared to acidic environments. This pH sensitivity arises from the ionization and deionization of carboxylate groups, influencing the polymer's water absorption capacity. [, ]

Q9: Can potassium methacrylate enhance the stability of perovskite solar cells?

A9: Yes, research indicates that incorporating potassium methacrylate as an additive in perovskite solar cells using ultrathin copper electrodes can improve device stability. The carbonyl groups in potassium methacrylate interact with the perovskite layer, enhancing its quality. Furthermore, potassium ions can bind with halogen ions, hindering undesirable interdiffusion with copper ions and enhancing the device's thermal and operational stability. []

Q10: How does potassium methacrylate affect the thermal properties of polymers?

A10: The incorporation of potassium methacrylate can influence the thermal behavior of polymers. For example, in acrylamide-potassium methacrylate hydrogels, the glass transition temperature (Tg) and decomposition temperature (Td) can vary depending on the crosslinking agent used. []

Q11: What is known about the stability and degradation of potassium methacrylate-based polymers?

A11: While specific information regarding the degradation of potassium methacrylate-based polymers might require further research, their stability under various conditions is well-documented. For example, studies have investigated the swelling and deswelling characteristics of these polymers in different saline solutions. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.